4-(Pyrrolidin-1-ylmethyl)pyridine

Description

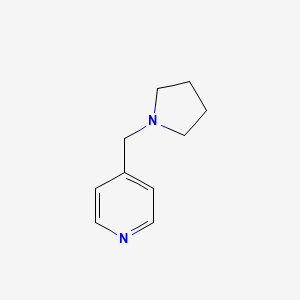

Structure

3D Structure

Properties

IUPAC Name |

4-(pyrrolidin-1-ylmethyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-2-8-12(7-1)9-10-3-5-11-6-4-10/h3-6H,1-2,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFPXKSASPJFSOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Pyrrolidin 1 Ylmethyl Pyridine

Retrosynthetic Analysis and Strategic Disconnections

A primary retrosynthetic disconnection for 4-(pyrrolidin-1-ylmethyl)pyridine involves breaking the C-N bond between the pyrrolidine (B122466) ring and the methylene (B1212753) bridge. This approach points to two key precursors: a 4-halomethylpyridine, such as 4-(chloromethyl)pyridine (B78701) or 4-(bromomethyl)pyridine, and pyrrolidine. This disconnection strategy is the most direct and commonly employed method for the synthesis of the target molecule.

Another strategic disconnection can be made at the bond between the pyridine (B92270) ring and the methylene group. This suggests a synthetic route starting from a 4-lithiated or 4-Grignard pyridine derivative and a suitable electrophile containing the pyrrolidin-1-ylmethyl group. However, this approach is generally less common than the first.

Established Synthetic Routes for the Core Scaffold

The most prevalent and straightforward synthesis of this compound involves the nucleophilic substitution of a 4-halomethylpyridine with pyrrolidine.

Key Starting Materials and Reagents

The primary starting materials for the most common synthetic route are:

4-(Chloromethyl)pyridine hydrochloride or 4-(Bromomethyl)pyridine hydrobromide : These are commercially available reagents that serve as the electrophilic component. sigmaaldrich.comchemicalbook.comcymitquimica.com The hydrochloride or hydrobromide salt is often used to improve the stability of the reactive picolyl halide.

Pyrrolidine : This cyclic secondary amine acts as the nucleophile.

Base : A base, such as potassium carbonate or triethylamine, is typically required to neutralize the hydrohalic acid formed during the reaction and to deprotonate the pyrrolidinium (B1226570) salt if the starting material is a salt.

Solvent : A polar aprotic solvent like acetonitrile, dimethylformamide (DMF), or tetrahydrofuran (B95107) (THF) is commonly used to facilitate the reaction.

Reaction Conditions and Process Optimization

The reaction is typically carried out by stirring a mixture of the 4-halomethylpyridine salt, pyrrolidine, and a base in a suitable solvent. Optimization of reaction conditions is crucial for achieving high yields and purity.

Key parameters that can be optimized include:

Temperature : The reaction can often be performed at room temperature, although gentle heating may be required to increase the reaction rate.

Solvent : The choice of solvent can influence the solubility of the reactants and the reaction rate. Acetonitrile is a common choice. echemi.com

Catalyst Loading : While not always necessary for this specific transformation, in related nucleophilic aromatic substitution reactions for the synthesis of analogues, catalyst loading is a critical parameter.

Reaction Time : The reaction progress is typically monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal reaction time.

A typical procedure involves dissolving 4-(chloromethyl)pyridine hydrochloride in a solvent, followed by the addition of pyrrolidine and a base like potassium carbonate. The mixture is then stirred at room temperature or heated until the reaction is complete. The product is then isolated through standard work-up procedures, which may include extraction and purification by chromatography or distillation.

Stereoselective Synthesis Approaches for Chiral Analogues

While this compound itself is achiral, the principles of its synthesis can be extended to produce chiral analogues. For instance, the synthesis of chiral C2-symmetric analogues of 4-(pyrrolidino)pyridine has been reported. researchgate.netrsc.org These syntheses often involve starting from chiral precursors or employing stereoselective reactions. One approach involves the one-pot reduction and regioselective cyclization of an azidoditosyl derivative to form a chiral pyrrolidine ring, which can then be further functionalized. elsevier.com Another method utilizes chiral pyrrolidines, derived from natural sources like L-proline, which can then be reacted with a suitable pyridine derivative.

Design and Synthesis of Analogues and Derivatives of the Chemical Compound

The core scaffold of this compound can be modified to generate a diverse range of analogues with potentially altered chemical and biological properties.

Modifications on the Pyridine Ring System (e.g., halogenation, substitution patterns)

The pyridine ring is a versatile platform for introducing various functional groups.

Halogenation : Halogen atoms can be introduced onto the pyridine ring to modulate its electronic properties and provide a handle for further functionalization through cross-coupling reactions.

Substitution Patterns : A variety of substituents, such as alkyl, aryl, alkoxy, and nitro groups, can be introduced at different positions on the pyridine ring. nih.gov These modifications can be achieved either by starting with a pre-functionalized pyridine ring or by direct functionalization of the this compound scaffold, although the latter can be challenging due to the directing effects of the existing substituents. For example, the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives often involves building the pyrazole (B372694) ring onto a pre-functionalized pyridine core. nih.gov

The introduction of substituents can significantly influence the properties of the resulting molecule. For instance, the synthesis of C2-symmetric analogues of 4-(pyrrolidino)pyridine with various substituents on the pyridine ring has been explored for their potential as chiral nucleophilic catalysts. researchgate.netrsc.org

Derivatization of the Pyrrolidine Moiety

The pyrrolidine ring within the this compound structure offers a key site for chemical modification, allowing for the introduction of diverse functional groups and the alteration of the ring's core structure. These modifications are crucial for fine-tuning the molecule's steric and electronic properties for various applications.

N-Substitution:

The nitrogen atom of the pyrrolidine ring is a common target for substitution. N-alkylation or N-arylation can be achieved through various synthetic protocols. For instance, N-substituted derivatives of related sulfonamides have been synthesized by treating the parent compound with alkyl or aralkyl halides in the presence of a strong base like lithium hydride in an N,N-dimethylformamide (DMF) solvent. researchgate.net This general approach can be adapted to introduce a wide array of substituents onto the pyrrolidine nitrogen. Another relevant example is the synthesis of N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl)pyrrolidine derivatives, which begins with the N-benzylation of L-proline using benzyl (B1604629) chloride and a base. tandfonline.com

Ring Modifications:

Beyond substitution on the nitrogen, the carbon framework of the pyrrolidine ring itself can be constructed or modified through innovative synthetic strategies. A notable approach involves the photo-promoted ring contraction of pyridines using a silylborane reagent to yield pyrrolidine derivatives. osaka-u.ac.jpnih.govnih.gov This method provides access to complex pyrrolidine skeletons, such as 2-azabicyclo[3.1.0]hex-3-ene structures, from readily available pyridine precursors. osaka-u.ac.jpnih.govnih.gov These products can then be further derivatized. nih.gov For example, this protocol has been successfully applied to pyridines bearing various functional groups, including esters, amides, and trifluoromethyl groups, demonstrating its broad utility. nih.gov

Stereoselective functionalization of the pyrrolidine ring is also a significant area of research. For example, the stereoselective alkylation of strained pyrrolidine 5,5-trans-lactam systems has been achieved, allowing for the controlled introduction of substituents at the alpha-position of the ring. researchgate.net

Table 1: Examples of Pyrrolidine Moiety Derivatization

| Modification Type | Reactants | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|---|

| N-Alkylation/Arylation | N-(4-Methylpyridin-2-yl)benzenesulfonamide, Alkyl/aralkyl halides | Lithium hydride, N,N-Dimethylformamide (DMF) | N-Alkyl/aralkyl-N-(4-methylpyridin-2-yl)benzenesulfonamides | researchgate.net |

| Ring Synthesis/Contraction | Pyridine, Silylborane | Photo-irradiation (365 nm LED), 25 °C | N-boryl-6-silyl-2-azabicyclo[3.1.0]hex-3-ene derivatives | nih.gov |

| Ring Alkylation | Pyrrolidine 5,5-trans-lactam | Various electrophiles | α-substituted trans-lactams | researchgate.net |

Linker Chemistry and Homologation Strategies

The methylene group connecting the pyrrolidine and pyridine rings acts as a simple linker. The principles of linker chemistry allow for the covalent attachment of this compound to other molecules, such as drugs or probes, while homologation strategies focus on extending the chain length of this linker.

Linker Chemistry:

The field of drug conjugation provides a useful framework for understanding linker strategies. In peptide-drug conjugates (PDCs), linkers are classified based on their stability and release mechanisms. nih.gov Similar concepts can be applied to derivatives of this compound.

Non-cleavable Linkers: Stable bonds like amides or thioethers can be used to permanently attach the pyridine scaffold to another molecule. For example, a thioether bond can be formed via a Michael addition of a thiol to a maleimide (B117702) group, a common strategy in bioconjugation. nih.gov

Cleavable Linkers: For applications requiring the release of the parent molecule, cleavable linkers such as hydrazones or esters can be employed. Hydrazone linkers, for instance, are known to be labile under certain conditions, allowing for controlled release. nih.gov

The synthesis of 4-((4-(Piperidin-1-ylmethyl)pyridin-2-yl)oxy)butan-1-amine demonstrates the incorporation of a more complex, flexible ether-containing linker. pharmaffiliates.com

Homologation Strategies:

Homologation, the extension of a carbon chain by a single methylene unit, can be challenging. While direct homologation of the methylene bridge in this compound is not widely reported, analogous transformations suggest possibilities. Chain extension could potentially be achieved through multi-step sequences, such as oxidation of the methylene to a carbonyl, followed by a Wittig reaction and subsequent reduction. Alternatively, synthesizing analogs with longer alkyl chains from the outset, for example by reacting 4-(chloromethyl)pyridine with a homologated pyrrolidine derivative (e.g., pyrrolidin-1-yl-ethanamine), provides a more direct route to compounds with extended linkers.

Novel Synthetic Approaches and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the development of efficient, atom-economical, and environmentally benign methods. For the synthesis of pyridine and pyrrolidine scaffolds, several novel approaches, including multicomponent reactions, click chemistry, and advanced catalytic methods, are at the forefront of research.

Multicomponent Reactions (MCRs):

MCRs are powerful tools that combine three or more reactants in a single pot to form a complex product, minimizing waste and improving efficiency. tandfonline.com

Pyridine Synthesis: Polysubstituted pyridines can be synthesized via a three-component reaction involving the catalytic intermolecular aza-Wittig reaction of aldehydes and α,β-unsaturated acids, followed by a Diels-Alder reaction with an enamine. nih.gov The Hantzsch pyridine synthesis is another classic MCR that utilizes a β-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or an amine. thieme-connect.de

Pyrrolidine Synthesis: Pyrrolidine derivatives can be accessed through 1,3-dipolar cycloaddition reactions, which can be part of a one-pot, three-component cascade. tandfonline.com

Click Chemistry:

The concept of "click chemistry" refers to reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole ring. nih.govresearchgate.net This reaction is exceptionally useful for linking molecular fragments. For instance, a derivative of this compound could be functionalized with an azide (B81097) or alkyne group, enabling it to be "clicked" onto a complementary-functionalized substrate, a strategy widely used in drug design and materials science. nih.gov

Catalytic Methods:

Catalysis offers a green and efficient pathway for synthesizing and modifying heterocyclic compounds. A variety of catalytic systems have been developed for pyridine and pyrrolidine synthesis.

Heterogeneous Catalysis: For large-scale industrial production, heterogeneous catalysts are advantageous. For example, catalysts composed of cadmium oxide (CdO) and kaolin (B608303) have been used for the gas-phase synthesis of methylpyridines from acetylene (B1199291) and ammonia. e3s-conferences.orgsemanticscholar.org

Homogeneous Catalysis: Transition metal catalysts are widely used in organic synthesis. Palladium-catalyzed reactions, for instance, can be used for the cyclization of certain precursors to form substituted pyrrolidines. researchgate.net Copper-catalyzed cross-coupling reactions have also been developed for the modular synthesis of highly substituted pyridines from alkenylboronic acids and ketoxime derivatives. scilit.com

Photocatalysis: As mentioned previously, photo-promoted reactions, such as the ring contraction of pyridines with a silylborane, represent a novel catalytic approach that utilizes light as an energy source. osaka-u.ac.jpnih.gov

Table 2: Overview of Novel Synthetic Approaches

| Approach | Methodology | Key Features | Example Application | Reference |

|---|---|---|---|---|

| Multicomponent Reactions | Aza-Wittig/Diels-Alder Sequence | Three-component, two-pot synthesis of polysubstituted pyridines. | Synthesis of tri- and tetrasubstituted pyridines. | nih.gov |

| Click Chemistry | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Forms a stable triazole linker between molecular fragments. | Cyclization of peptides and peptidomimetics. | nih.gov |

| Catalytic Methods | Heterogeneous Catalysis (CdO/Kaolin) | Gas-phase synthesis, suitable for industrial scale. | Synthesis of methylpyridines. | e3s-conferences.orgsemanticscholar.org |

| Catalytic Methods | Homogeneous Catalysis (Cu-catalyzed) | Modular synthesis from readily available starting materials. | Synthesis of highly substituted pyridines. | scilit.com |

| Catalytic Methods | Photocatalysis (Photo-promoted) | Uses light to drive ring contraction. | Synthesis of functionalized pyrrolidines from pyridines. | osaka-u.ac.jpnih.gov |

Chemical Reactivity, Mechanism Elucidation, and Catalytic Aspects

Exploration of Fundamental Reaction Pathways

The reactivity of 4-(pyrrolidin-1-ylmethyl)pyridine can be understood by examining the fundamental reaction pathways available to its constituent parts. These include nucleophilic reactions at both the pyridine (B92270) and pyrrolidine (B122466) nitrogen atoms, electrophilic substitution on the pyridine ring, and oxidation-reduction reactions.

The presence of two nitrogen atoms, one in the pyridine ring and one in the pyrrolidine ring, provides two potential sites for nucleophilic attack. The lone pair of electrons on the pyrrolidine nitrogen is more basic and nucleophilic than the lone pair on the pyridine nitrogen, which is involved in the aromatic system. Consequently, the pyrrolidine nitrogen is the more likely site of reaction with electrophiles.

Reactions such as alkylation and acylation are expected to occur readily at the pyrrolidine nitrogen. For instance, treatment with an alkyl halide (R-X) would lead to the formation of a quaternary ammonium salt. Similarly, reaction with an acyl chloride (RCOCl) would yield the corresponding amide.

While the pyridine nitrogen is less nucleophilic, it can still undergo quaternization with strong electrophiles. The relative reactivity of the two nitrogen atoms can often be controlled by the choice of reagents and reaction conditions.

Furthermore, the entire pyrrolidin-1-ylmethyl group can act as a nucleophile in substitution reactions. For example, it can be introduced into a molecule by the reaction of pyrrolidine with a suitable electrophile, such as 4-(chloromethyl)pyridine (B78701).

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. Reactions such as nitration and halogenation, which are common for benzene derivatives, typically require harsh conditions for pyridines and often result in low yields.

However, the reactivity of the pyridine ring can be enhanced by conversion to the corresponding N-oxide. The N-oxide group is electron-donating and activates the ring towards electrophilic attack, primarily at the 4-position. oc-praktikum.deresearchgate.netlookchem.com Therefore, a common strategy for the functionalization of 4-substituted pyridines is to first form the N-oxide, perform the electrophilic substitution, and then deoxygenate to restore the pyridine ring.

For example, nitration of pyridine-N-oxide with a mixture of fuming nitric acid and concentrated sulfuric acid proceeds to give 4-nitropyridine-N-oxide in good yield. oc-praktikum.de This can then be reduced to 4-aminopyridine. It is expected that this compound-N-oxide would undergo similar reactions.

Recent advances have also explored methods for the direct halogenation of pyridines at the 4-position by employing specially designed phosphine reagents. nih.govchemrxiv.orgresearchgate.net This two-step process involves the formation of a phosphonium salt at the 4-position, which is subsequently displaced by a halide nucleophile.

Table 1: Comparison of General Reactivity in Electrophilic Aromatic Substitution

| Ring System | Reactivity towards Electrophiles | Typical Directing Effect |

| Benzene | Activated | Ortho, Para (with activating groups) |

| Pyridine | Deactivated | Meta |

| Pyridine-N-oxide | Activated | Para |

The pyridine ring of this compound can be reduced to a piperidine (B6355638) ring under various conditions. Catalytic hydrogenation is a common method, employing catalysts such as platinum, palladium, or rhodium. rsc.orgliv.ac.ukresearchgate.net The reduction of pyridines can proceed through di- and tetrahydro-pyridine intermediates. liv.ac.uk The conditions for these reactions can often be harsh, requiring high pressures and temperatures, although milder, more selective methods are continuously being developed. rsc.orgliv.ac.uk

For instance, rhodium oxide has been shown to be an effective catalyst for the hydrogenation of various pyridines under mild conditions (5 bar H₂, 40 °C). rsc.org The mechanism of pyridine hydrogenation has been studied, with density functional theory calculations suggesting a stepwise process involving proton and hydride transfers. rsc.orgnih.govacs.org

The pyrrolidine ring is already saturated and therefore cannot be further reduced. However, it can potentially undergo oxidative C-N bond cleavage under harsh conditions.

As mentioned previously, the pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents such as hydrogen peroxide or peroxy acids. This transformation is a key step in activating the pyridine ring for electrophilic substitution.

Mechanistic Investigations of Key Reactions (e.g., transition state analysis, intermediate identification)

Detailed mechanistic studies on this compound itself are not widely available. However, the mechanisms of fundamental pyridine reactions have been investigated.

For the hydrogenation of pyridines, mechanistic studies have pointed to the formation of di- and tetrahydropyridine intermediates. liv.ac.uk In some catalytic systems, the reaction is believed to proceed via a frustrated Lewis pair mechanism, involving the activation of hydrogen by the pyridine and a Lewis acid. rsc.org Isotope labeling studies have confirmed that in electrocatalytic hydrogenation, water can be the source of hydrogen atoms. nih.govacs.org

The mechanism of electrophilic substitution on pyridine-N-oxide is analogous to that of other activated aromatic systems, proceeding through a resonance-stabilized cationic intermediate (a sigma complex). The preference for substitution at the 4-position is due to the greater stability of the intermediate formed upon attack at this position.

Coordination Chemistry of "this compound" and Related Ligands

The nitrogen atoms in this compound can act as electron-pair donors, allowing the molecule to function as a ligand in coordination complexes with metal ions. Both the pyridine and pyrrolidine nitrogens can potentially coordinate to a metal center, leading to the formation of either monodentate or bidentate complexes. The steric and electronic properties of the ligand will influence the geometry and stability of the resulting complexes.

While specific studies on the coordination chemistry of this compound are limited, extensive research has been conducted on the closely related ligand, 4-(aminomethyl)pyridine. acs.orgsmolecule.com This analogous ligand has been shown to form a variety of coordination polymers and discrete complexes with transition metals such as silver(I), palladium(II), manganese(II), and copper(II). acs.org

In these complexes, 4-(aminomethyl)pyridine can act as a monodentate ligand, coordinating through either the pyridine or the amino nitrogen, or as a bridging ligand, connecting two metal centers. The specific coordination mode is influenced by factors such as the metal-to-ligand ratio, the nature of the counter-ion, and the solvent system used. acs.org For example, the reaction of 4-(aminomethyl)pyridine with silver(I) salts can lead to the formation of one- or two-dimensional coordination polymers, with the structural motif being dependent on the ligand-to-metal ratio. acs.org

It is reasonable to expect that this compound would exhibit similar coordination behavior, forming stable complexes with a range of transition metals. The slightly greater steric bulk of the pyrrolidine group compared to the amino group might influence the specific geometries of the resulting complexes.

Table 2: Examples of Metal Complexes with 4-(Aminomethyl)pyridine

| Metal Ion | Anion | Ligand-to-Metal Ratio | Structural Motif | Reference |

| Ag(I) | Triflate (OTf⁻) | 1:1 | Linear coordination polymer | acs.org |

| Ag(I) | Trifluoroacetate (tfa⁻) | 1:1 | Linear coordination polymer | acs.org |

| Pb(II) | Bromide (Br⁻) | Not specified | One-dimensional hybrid metal halide | acs.org |

Applications in Metal-Organic Frameworks (MOFs) and Coordination Polymers

While direct applications of this compound as a primary ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers are not extensively documented in publicly available research, the structural motifs it possesses are highly relevant to the design of these materials. Pyridine-based ligands are fundamental building blocks in the construction of MOFs and coordination polymers due to their ability to coordinate with metal ions through the nitrogen atom of the pyridine ring.

The versatility of pyridine and its derivatives allows for the formation of diverse network structures, ranging from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) frameworks. The specific architecture of the resulting material is influenced by factors such as the coordination geometry of the metal ion, the nature of the substituents on the pyridine ring, and the reaction conditions.

A closely related structural analogue, N-[(pyridin-4-yl)methyl]pyrazine-2-carboxamide, has been successfully employed in the synthesis of a copper(II)-based MOF. In this structure, the ligand utilizes its pyridine nitrogen to coordinate to the copper centers, contributing to the formation of a 3D framework. nih.gov This example highlights the potential of the pyridin-4-ylmethyl moiety, a core component of this compound, to act as an effective linker in the construction of coordination networks. The pyrrolidine group in this compound could further influence the properties of such materials by introducing steric bulk and potentially acting as a secondary binding site or a template for pore functionalization.

The table below summarizes the types of structures formed with various pyridine-based ligands, illustrating the potential for this compound to form similar coordination polymers and MOFs.

| Ligand Type | Metal Ion(s) | Resulting Structure | Reference |

| 4-((Pyridin-4-ylthio)methyl)pyridine | Ag(I) | 1D chains, 2D and 3D networks | researchgate.netrsc.org |

| N-[(Pyridin-4-yl)methyl]pyrazine-2-carboxamide | Cu(II) | 3D MOF with (4,4) topology | nih.gov |

| 4-Hydroxypyridine-2,6-dicarboxylic acid | Zn(II), Nd(III), Gd(III), Dy(III), Er(III) | 1D zigzag chains, 2D (4,4) nets, 3D microporous frameworks | nih.gov |

| 5,10,15,20-Tetrakis((pyridin-4-yl)phenyl)porphyrin | Co(II) | 3D MOF | mdpi.com |

| N,N'-bis(pyridine-4-yl)formamidine | Hg(II) | 1D helical chains, 2D layers | nih.gov |

Catalytic Applications of the Chemical Compound and its Derivatives

The inherent basicity and nucleophilicity of the pyrrolidine nitrogen, coupled with the electronic properties of the pyridine ring, make this compound and its derivatives attractive candidates for various catalytic applications.

Organocatalysis

In the field of organocatalysis, which utilizes small organic molecules as catalysts, derivatives of this compound, particularly 4-(pyrrolidino)pyridine (PPY), have emerged as highly effective nucleophilic catalysts. PPY is structurally similar to the well-known catalyst 4-(dimethylamino)pyridine (DMAP) but exhibits enhanced basicity, which can translate to higher catalytic activity in certain reactions.

The catalytic mechanism of PPY in reactions such as acylation involves the nucleophilic attack of the pyrrolidine nitrogen on the electrophilic acylating agent, forming a highly reactive N-acylpyridinium intermediate. This intermediate is then more susceptible to attack by a nucleophile (e.g., an alcohol), regenerating the catalyst and forming the acylated product.

Chiral derivatives of PPY have been synthesized and explored as catalysts for asymmetric synthesis, aiming to achieve high enantioselectivity in various chemical transformations. The design of these chiral catalysts often involves introducing stereocenters on the pyrrolidine ring or creating planar chirality to control the stereochemical outcome of the reaction.

The table below presents a summary of research findings on the application of PPY and its derivatives in organocatalysis.

| Catalyst | Reaction Type | Substrates | Key Findings |

| 4-(Pyrrolidino)pyridine (PPY) | Acylation | Alcohols, amines | Higher basicity and catalytic activity compared to DMAP. |

| Chiral PPY Derivatives | Asymmetric Acylation | Secondary alcohols | Enantioselective acylation, enabling kinetic resolution. |

| Planar-chiral PPY Derivatives | Asymmetric Coupling | Ketenes and carbonyl compounds | Formation of chiral β-lactones with high enantioselectivity. |

Ligand Design in Transition Metal Catalysis

The pyridine moiety in this compound makes it a suitable ligand for coordinating with transition metals, opening up possibilities for its use in transition metal catalysis. The nitrogen atom of the pyridine ring can donate its lone pair of electrons to a metal center, forming a stable metal-ligand complex. wikipedia.org

The electronic and steric properties of the ligand play a crucial role in determining the catalytic activity and selectivity of the resulting metal complex. The pyrrolidin-1-ylmethyl substituent at the 4-position of the pyridine ring can influence the electronic density at the pyridine nitrogen, thereby modulating the strength of the metal-ligand bond. Furthermore, the bulky pyrrolidine group can create a specific steric environment around the metal center, which can be exploited to control the access of substrates and influence the stereoselectivity of catalytic reactions. researchgate.net

While specific catalytic applications of transition metal complexes bearing this compound as a ligand are not extensively reported, the general principles of ligand design in transition metal catalysis suggest its potential in various transformations. For instance, palladium complexes with pyridine-based ligands are widely used in cross-coupling reactions, and rhodium or iridium complexes find applications in hydrogenation and hydroformylation. wikipedia.org

The design of chiral ligands based on the this compound scaffold, for example, by introducing chirality in the pyrrolidine ring, could lead to the development of novel asymmetric catalysts for a range of enantioselective transformations.

Advanced Spectroscopic and Physico Chemical Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy, including one-dimensional (1D) and two-dimensional (2D) techniques, offers a complete picture of the atomic connectivity and chemical environment of 4-(Pyrrolidin-1-ylmethyl)pyridine.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. Key chemical shifts (δ) are observed for the aromatic protons of the pyridine (B92270) ring and the aliphatic protons of the pyrrolidine (B122466) ring and the methylene (B1212753) bridge.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by identifying the chemical environments of the carbon atoms within the molecule.

| ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |

| Pyridine Ring Protons | Pyridine Ring Carbons |

| Pyrrolidine Ring Protons | Pyrrolidine Ring Carbons |

| Methylene Bridge Protons | Methylene Bridge Carbon |

Mass Spectrometry (MS and HRMS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of this compound.

Mass Spectrometry (MS): Standard MS techniques provide the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. For this compound (C₁₀H₁₄N₂), the expected exact mass can be calculated and compared to the experimental value to confirm the elemental composition.

Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would involve cleavage of the bond between the pyridine ring and the methylene group, as well as fragmentation of the pyrrolidine ring.

| Technique | Information Obtained |

| Mass Spectrometry (MS) | Molecular weight |

| High-Resolution Mass Spectrometry (HRMS) | Exact mass and molecular formula |

| Fragmentation Analysis | Structural fragments |

Vibrational Spectroscopy (Infrared and Raman Spectroscopy) for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in this compound by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum displays absorption bands corresponding to the stretching and bending vibrations of specific bonds. Key expected absorptions include C-H stretching from the aromatic and aliphatic portions, C=N and C=C stretching from the pyridine ring, and C-N stretching from the pyrrolidine ring and the methylene bridge.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and can be used to further confirm the presence of the pyridine ring and the aliphatic pyrrolidine structure.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | >3000 |

| Aliphatic C-H Stretch | <3000 |

| C=N/C=C Stretch (Pyridine) | ~1600-1400 |

| C-N Stretch | ~1200-1000 |

Advanced Chromatographic and Separation Methodologies

Advanced chromatographic techniques are essential for the purification and analysis of this compound, especially when dealing with complex mixtures or potential isomers.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This powerful hyphenated technique combines the separation capabilities of liquid chromatography with the detection and identification power of tandem mass spectrometry. It is highly effective for quantifying the compound in complex matrices and for identifying related impurities or metabolites.

Isomer Separation: Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), can be developed to separate this compound from its positional isomers (e.g., 2- and 3-substituted pyridines).

Spectrophotometric Analysis

Spectrophotometric techniques like UV-Vis absorption and fluorescence spectroscopy are used to study the electronic transitions within the molecule.

UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the pyridine chromophore. The position and intensity of these bands can be influenced by the solvent and the substitution on the pyridine ring.

Fluorescence Spectroscopy: While pyridine itself is weakly fluorescent, substitution can sometimes enhance fluorescence. Studying the fluorescence properties, including excitation and emission spectra, can provide additional analytical data and insights into the molecule's electronic structure.

Computational and Theoretical Chemistry Insights

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for electronic structure, molecular orbitals, reaction energies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern chemistry for investigating the electronic structure and properties of molecules. nih.govresearchgate.net DFT provides a balance between accuracy and computational cost, making it suitable for studying molecules of moderate size, such as 4-(Pyrrolidin-1-ylmethyl)pyridine and its derivatives. researchgate.net These calculations can elucidate molecular geometries, orbital energies, and various reactivity parameters. semanticscholar.org

DFT calculations are frequently employed to determine the most stable three-dimensional structure (the optimized geometry) of a molecule. For derivatives of this compound, DFT has been used to calculate the optimal structure, with results showing a high degree of correlation with geometric data obtained from experimental X-ray diffraction analysis. researchgate.neteurjchem.com

For instance, in a study of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline, DFT calculations revealed that the calculated geometric parameters were nearly identical to the experimental ones. eurjchem.com Similarly, for the triazoloquinazolinone derivative containing a 1-(pyrrolidin-1-yl-methyl) moiety, DFT using the B3LYP correlation function with a 6-311G(2d,p) basis set accurately predicted the molecular structure. researchgate.net

Computational studies on the related compound 4-pyrrolidinopyridine (B150190) have shown that solvent interactions, particularly with water, can influence the twisting of the pyrrolidino group in its ground state, highlighting the importance of conformational preferences. researchgate.net The flexibility of the pyrrolidine (B122466) and pyridine (B92270) rings, connected by a methylene (B1212753) bridge, allows for various conformations, the relative energies of which can be calculated to determine the most likely shapes the molecule will adopt.

Table 1: Selected Calculated Quantum Chemical Properties for Pyrrolidine Derivatives

| Property | Value/Description | Context | Source(s) |

| HOMO-LUMO Gap (ΔE) | A smaller gap generally indicates higher reactivity. | Calculated for various complexes to assess stability and reactivity. | researchgate.net |

| Molecular Electrostatic Potential (MEP) | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. | The nitrogen atoms are typically electron-rich sites, potential for H-bonding. | researchgate.netmdpi.com |

| Conformational Energy | Calculations determine the most stable spatial arrangement of the atoms. | The twisting of the pyrrolidine ring relative to the pyridine ring is a key conformational feature. | researchgate.net |

| Geometric Parameters | Bond lengths and angles. | DFT-calculated geometries show good agreement with experimental X-ray crystal structures. | researchgate.neteurjchem.com |

This table is illustrative, based on typical quantum chemical calculations for related structures.

DFT is a powerful tool for predicting the reactivity of a molecule through various descriptors derived from its electronic structure. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. researchgate.netresearchgate.net

The nitrogen atoms in both the pyridine and pyrrolidine rings of this compound are electron-rich, making them potential sites for nucleophilic attack or hydrogen bond acceptance. Molecular electrostatic potential (MEP) maps, which can be generated from DFT calculations, visually represent these electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions of a molecule. researchgate.netmdpi.com

Studies combining experimental kinetics with DFT and molecular dynamics simulations have been conducted on pyrrolidine to precisely determine its nucleophilicity. rsc.org These investigations reveal that the nucleophilicity parameter (N) of pyrrolidine is significantly influenced by the solvent environment, an effect that can be modeled theoretically. rsc.org Such studies provide a quantitative basis for understanding how the pyrrolidine moiety in this compound would behave in chemical reactions.

Molecular Modeling and Docking Simulations for Ligand-Biomolecular Interactions (e.g., enzyme active sites, receptor binding pockets)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule, typically a larger protein receptor. This method is crucial in drug discovery for screening virtual libraries of compounds and understanding how they might interact with a biological target.

Derivatives of this compound have been investigated as ligands for various biological targets. For example, a series of 1-(pyrrolidin-1-ylmethyl)-2-[(3-oxo-indan)-formyl]-1,2,3,4-tetrahydroisoquinoline derivatives were synthesized and evaluated for their binding affinity at κ-opioid receptors. nih.gov Docking studies for such compounds help to visualize and analyze the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the receptor's binding pocket.

Table 2: Examples of Molecular Docking Studies on Related Pyrrolidine and Pyridine Compounds

| Compound Class | Target Protein | Key Interacting Residues | Binding Interaction Types | Source(s) |

| Pyrozolo[1,5-a]pyridine analogues | PDE4 | Asp392, Asn395, Gln443, His234 | Hydrogen bonds, π-π stacking | nih.gov |

| Spiro[pyrrolidin-3,2-oxindoles] | MDM2 | Not specified | Not specified | researchgate.net |

| Pyrrolidine Derivatives | Mcl-1 | Not specified | Not specified | nih.gov |

| 4-(Dimethylamino)pyridin-1-ium salt | Carbonic Anhydrase I | Not specified | Formation of stable complexes | mdpi.com |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability of Complexes

While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms over time, providing insights into the flexibility of both the ligand and the protein and the stability of their complex. utah.edursc.org

MD simulations are often used to refine and validate the results of molecular docking. For a series of pyrrolidine derivatives designed as inhibitors of the Mcl-1 protein, MD simulations lasting 100 nanoseconds were used to confirm the stability of the compounds within the target's binding site. nih.gov Similarly, MD simulations of pyrozolo[1,5-a]pyridine analogues bound to PDE4 confirmed the accuracy of the docking predictions and the reliability of the identified active conformations. nih.gov

Furthermore, simulations can shed light on how the solvent environment affects molecular conformation and interactions. Semi-empirical simulations of 4-pyrrolidinopyridine have been used to study its excited-state dynamics and the influence of water molecules on the twisting of the pyrrolidine group, confirming that the solvent plays a critical role in its conformational behavior. researchgate.net These simulations are essential for understanding the dynamic behavior of this compound in a biological context.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling (Preclinical, non-clinical applications)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. researchgate.net These in silico models are valuable in preclinical settings for predicting the activity of new, unsynthesized compounds and for optimizing lead structures. researchgate.net

For series of compounds containing pyrrolidine or pyridine moieties, several QSAR models have been developed. In a study on pyrrolidine derivatives as inhibitors of the myeloid cell leukemia-1 (Mcl-1) protein, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were generated. nih.gov These models provided contour maps indicating which regions of the molecule could be modified to enhance or decrease inhibitory activity. The statistical robustness of these models, indicated by high R² (correlation coefficient) and Q² (cross-validated correlation coefficient) values, demonstrated their predictive power. nih.gov

Similarly, 3D-QSAR models were developed for N-(pyridin-4-ylmethyl)aniline derivatives, which are structurally related to this compound, to predict their activity as KDR inhibitors. nih.gov QSAR models have also been successfully applied to pyridines to understand their role as P-glycoprotein (P-gp) inhibitors in multidrug resistance. nih.gov These studies underscore the utility of QSAR/QSPR in rationally designing novel compounds based on the this compound scaffold for various therapeutic applications.

Table 3: Statistical Validation of 3D-QSAR Models for Related Compound Series

| Compound Series | QSAR Model | Q² (Cross-validation) | R² (Correlation) | R²pred (External Prediction) | Source(s) |

| Pyrrolidine derivatives (Mcl-1 inhibitors) | CoMFA | 0.689 | 0.999 | 0.986 | nih.gov |

| CoMSIA | 0.614 | 0.923 | 0.815 | nih.gov | |

| N-(pyridin-4-ylmethyl)aniline derivatives (KDR inhibitors) | CoMFA | 0.671 | 0.969 | Not Reported | nih.gov |

| CoMSIA | 0.608 | 0.936 | Not Reported | nih.gov | |

| Pyrozolo[1,5-a]pyridine analogues (PDE4 inhibitors) | AHHRR.3 (Pharmacophore) | 0.8147 | 0.9545 | Not Reported | nih.gov |

Preclinical Biological Investigation and Structure Activity Relationship Sar Studies of 4 Pyrrolidin 1 Ylmethyl Pyridine Analogues

Receptor Ligand Binding Assays in Non-Human Systems (e.g., isolated receptors, cell lines expressing receptors)

Furthermore, structure-activity relationship studies of pyrazol-4-yl-pyridine derivatives have led to the discovery of selective positive allosteric modulators (PAMs) of the muscarinic acetylcholine (B1216132) receptor M4. nih.govresearchgate.net These findings highlight the potential of the pyridine (B92270) scaffold to be incorporated into molecules that bind to muscarinic receptors.

In a different receptor system, 1-alkyl-4,4-diphenylpiperidines have been shown to displace [3H]MPTP from its receptor binding sites, which are believed to be identical to membrane-bound MAO-B. sigmaaldrich.com This again points to the potential of piperidine (B6355638) and related heterocyclic structures, like pyrrolidine (B122466), to interact with this enzyme-linked receptor site.

Cellular Biological Activity Studies in Model Systems (e.g., cell lines, in vitro cultures)

Investigation of Specific Intracellular Signaling Pathway Modulation

There is a lack of direct studies on the modulation of specific intracellular signaling pathways by "4-(Pyrrolidin-1-ylmethyl)pyridine". However, a compound containing a "4-(pyrrolidin-1-ylmethyl)phenyl" moiety, (4Z)-6-bromo-4-({[4-(pyrrolidin-1-ylmethyl)phenyl]amino}methylidene)isoquinoline-1,3(2H,4H)-dione, has been identified as an inhibitor of the Insulin-like growth factor 1 receptor (IGF-1R). drugbank.com Activation of IGF-1R leads to the stimulation of the MAPK pathway, which increases cellular proliferation, and the PI3K pathway, which inhibits apoptosis and stimulates protein synthesis. drugbank.com Inhibition of this receptor would therefore interfere with these critical signaling cascades.

Furthermore, research on imidazo[1,2-a]pyridine (B132010) compounds has shown that they can induce cell cycle arrest and apoptosis, in part by inhibiting the Akt signaling pathway. wikipedia.org Similarly, leucyladenylate sulfamate (B1201201) analogues have been developed as inhibitors of mTORC1, a key regulator of cell growth and proliferation. nih.gov These studies on related heterocyclic compounds suggest that "this compound" could potentially modulate similar pathways.

Assessment of Cellular Viability and Growth Inhibition Profiles (in vitro cancer cell lines, non-therapeutic context)

While no specific data exists for "this compound," various pyridine and pyrrolidine derivatives have been evaluated for their effects on the viability and growth of cancer cells. For example, certain 2,6-diaryl-substituted pyridine derivatives have demonstrated cytotoxic effects against several cancer cell lines. researchgate.net One particular compound showed notable activity against a human colorectal carcinoma cell line (HT29) with an IC50 value of 2.243 μM, which was more potent than the reference drug doxorubicin. researchgate.net

Novel imidazo[1,2-a]pyridine compounds have also been shown to have strong cytotoxic impacts on breast cancer cells, with IC50 values in the micromolar range. wikipedia.org Additionally, pyrrolidine dithiocarbamate (B8719985) (PDTC) has exhibited dose-dependent cytotoxic activity against small-cell lung cancer (SCLC) cell lines, with its pro-oxidant activity and interference with intracellular copper levels thought to play a role in its mechanism. nih.gov

Table 2: In Vitro Cytotoxicity of Analogous Compounds

| Analogue Type | Cancer Cell Line | Activity (IC50) | Source |

| 2,6-diaryl-substituted pyridine | HT29 (colorectal carcinoma) | 2.243 μM | researchgate.net |

| Imidazo[1,2-a]pyridine (IP-5) | HCC1937 (breast cancer) | 45 μM | wikipedia.org |

| Imidazo[1,2-a]pyridine (IP-6) | HCC1937 (breast cancer) | 47.7 μM | wikipedia.org |

| Pyrrolidine dithiocarbamate | NCI-H196 (small-cell lung cancer) | Dose-dependent cytotoxicity | nih.gov |

Evaluation of Anti-Inflammatory Effects in in vitro Models

Direct in vitro anti-inflammatory studies on "this compound" are not available. However, research on related structures suggests potential anti-inflammatory properties. A novel peroxisome proliferator-activated receptor δ (PPARδ) agonist with a 4-(1-pyrrolidinyl)piperidine (B154721) structure was found to have strong PPARδ agonist activity (EC50 = 3.6 nM). nih.gov This is significant as PPARδ is a therapeutic target for metabolic diseases with an inflammatory component like atherosclerosis. nih.gov

Furthermore, a study on novel pyrrolidine derivatives identified compounds with significant anti-inflammatory effects in in vivo models, and in silico docking studies suggested their interaction with cyclooxygenase (COX) enzymes. nih.gov Similarly, a novel pyridine compound was found to decrease the activity of both COX-1 and COX-2 and modulate the expression of various cytokines in human peripheral blood mononuclear cells. nih.gov

Preliminary In Vivo Studies in Animal Models for Basic Pharmacological Principles (e.g., target engagement, bioavailability in animals, excluding efficacy, safety, or dosage for human treatment)

There is a lack of direct in vivo pharmacological data for "this compound". However, a study on 6-amino-3-(pyrrolidin-1-ylmethyl)chromen-2-one, a selective MAO-A inhibitor sharing the "pyrrolidin-1-ylmethyl" moiety, demonstrated target engagement in the brains of rats. nih.gov In vivo administration of this compound led to a neurotransmitter metabolite profile consistent with MAO-A inhibition, specifically decreased levels of 3,4-dihydroxyphenylacetic acid (DOPAC) and 5-hydroxyindoleacetic acid (5-HIAA), and increased levels of 3-methoxytyramine (3-MT). nih.gov

In another study, a chiral fluorinated pyrrolidine derivative that acts as a potent and selective MAO-B inhibitor exhibited excellent pharmacokinetic profiles in both rats and monkeys. nih.gov This compound was also shown to be efficacious in an MPTP-induced mouse model of Parkinson's disease. nih.gov

Pharmacokinetic studies of 3,4-diaminopyridine (B372788) in rats have shown a half-life of 15.9 minutes and a volume of distribution at steady-state of 2.8 L/kg, with high tissue-to-plasma partition coefficients in the kidney, heart, and muscle. nih.gov While structurally simpler, this data provides a reference for the potential distribution of pyridine-containing compounds in vivo.

The concept of target engagement in animal models is crucial for preclinical development. nih.gov Mechanistic pharmacokinetic/pharmacodynamic (PK/PD) models can be used to connect drug-target binding kinetics with in vivo efficacy, as has been demonstrated for a covalent inhibitor of Bruton's tyrosine kinase (Btk) in an animal model of arthritis. rsc.org Such models could be applied to "this compound" and its analogues to predict their in vivo pharmacological responses.

Comprehensive Structure-Activity Relationship (SAR) Analysis for Molecular Design Principles

The design of novel therapeutic agents often relies on a deep understanding of the relationship between a molecule's structure and its biological activity. For analogues of this compound, extensive preclinical investigations have been conducted to elucidate the key molecular features that govern their interactions with biological targets. This analysis, known as Structure-Activity Relationship (SAR) studies, provides a framework for optimizing potency, selectivity, and pharmacokinetic properties.

Identification of Key Pharmacophoric Features

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For analogues related to the this compound scaffold, several key pharmacophoric features have been identified as crucial for activity.

The core structure consists of a pyridine ring linked to a pyrrolidine ring via a methylene (B1212753) bridge. The pyridine ring often acts as a key interaction moiety, capable of forming hydrogen bonds or π-π stacking interactions with amino acid residues in a target protein. nih.gov For instance, in studies of pyrazolo[1,5-a]pyridine (B1195680) analogues as phosphodiesterase 4 (PDE4) inhibitors, aromatic rings were identified as critical pharmacophoric elements, participating in π-π stacking with histidine and phenylalanine residues. nih.gov

The basic nitrogen atom of the pyrrolidine ring is another critical feature, often serving as a hydrogen bond acceptor or participating in ionic interactions. The size of this nitrogen-containing ring is also important; for example, in pyrovalerone analogues, which feature a pyrrolidinyl group, changing the five-membered pyrrolidine to a six-membered piperidine ring resulted in a significant decrease in potency at monoamine transporters. nih.gov This suggests that the specific conformation and size of the pyrrolidine ring are optimized for binding.

Pharmacophore models for related pyridine derivatives have highlighted the importance of a combination of features. For example, a model for PDE4 inhibitors identified one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups as essential for high-affinity binding. nih.gov These features underscore the necessity of a well-defined spatial arrangement of aromatic, hydrophobic, and hydrogen-bonding elements for potent biological activity.

Impact of Substituent Effects on Biological Profiles

The biological activity of this compound analogues can be finely tuned by introducing various substituents onto the pyridine or pyrrolidine rings. These modifications can influence the molecule's electronic properties, steric profile, and lipophilicity, thereby affecting its binding affinity, selectivity, and metabolic stability.

Substitutions on the Pyridine Ring:

The position and nature of substituents on the pyridine ring are critical. In a series of aminomethyl-pyridine derivatives investigated as dipeptidyl peptidase-4 (DPP-4) inhibitors, the substitution pattern was found to be a key determinant of potency. nih.gov For example, the introduction of a cyano group has been shown to increase inhibitor activity, in some cases by up to 1000-fold, due to its ability to interact with the catalytic serine residue in DPP-4. nih.gov Similarly, in a study of 3- or 4-pyridine derivatives of DS-6930 as PPARγ modulators, methoxy (B1213986) and ethyl groups on the pyridine ring enhanced potency. nih.gov Conversely, bulky groups or certain halogens can sometimes lead to reduced activity. nih.gov

The electronic nature of the substituent is also a significant factor. In a study on N-[(trimethylsilyl)methyl]phthalimide derivatives, electron-withdrawing groups like chlorine were found to decrease reactivity, whereas electron-donating groups such as methyl and methoxy had minimal negative effects. acs.org

Table 1: Effect of Pyridine Ring Substituents on the Biological Activity of Related Pyridine Analogues

| Base Scaffold | Substituent | Position | Effect on Activity | Target/Assay | Reference |

| Aminomethyl-pyridine | Cyano | - | Significant improvement in potency | DPP-4 Inhibition | nih.gov |

| Aminomethyl-pyridine | Methyl | - | Improvement in potency | DPP-4 Inhibition | nih.gov |

| 3-Pyridine Derivative | Methoxy | 4- or 5- | Improved in vitro potency | PPARγ Modulation | nih.gov |

| 3-Pyridine Derivative | Methyl | - | Resulted in full agonists | PPARγ Modulation | nih.gov |

| 4-Pyridine Derivative | Methoxy/Ethoxy | 3- | Enhanced potency | PPARγ Modulation | nih.gov |

| Pyrazolo[4,3-c]pyridine | Methoxy | C-4 of Naphthalene | Crucial for high-affinity interaction | TbPEX14–PEX5 PPI | acs.org |

Substitutions on the Pyrrolidine Ring:

Modifications to the pyrrolidine ring are less commonly explored but can also impact activity. The primary role of the pyrrolidine is often to provide a basic nitrogen center and a specific conformational constraint. As noted with pyrovalerone analogues, increasing the ring size to a piperidine is detrimental to activity, highlighting the importance of the pyrrolidine scaffold itself. nih.gov

Stereochemical Influences on Activity

Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as biological systems, such as enzymes and receptors, are themselves chiral. mdpi.com For analogues of this compound that possess stereocenters, the different stereoisomers can exhibit significant differences in potency, efficacy, and pharmacokinetic properties. mdpi.com

A chiral center can exist at the 2-position of the pyrrolidine ring if it is substituted, or if the methylene bridge is attached to a chiral carbon on the pyrrolidine. The absolute configuration of these centers can dictate the precise orientation of the molecule within a binding site.

In a study of 3-Br-acivicin isomers, which are chiral amino acid derivatives, stereochemistry was found to have a crucial impact on their antimalarial activity. mdpi.com The study revealed that only the isomers with a specific (5S, αS) configuration showed significant potency, suggesting that stereoselective uptake or target binding was responsible for the enhanced biological effect. mdpi.com This principle is broadly applicable in medicinal chemistry, where one enantiomer of a drug is often significantly more active than the other. mdpi.com

For pyrovalerone analogues, which contain a chiral center alpha to the carbonyl group and adjacent to the pyrrolidine nitrogen, the biological enantioselectivity is a key aspect of their SAR. nih.gov Although detailed studies on the specific stereoisomers of this compound are not widely published, the principles derived from structurally related compounds strongly suggest that the stereochemistry would be a critical determinant of its biological profile. It is anticipated that the different enantiomers would display differential binding affinities and functional activities at their respective biological targets.

Emerging Research Directions and Future Perspectives for the Chemical Compound

Expansion into New Areas of Chemical Synthesis

The development of novel synthetic methodologies is crucial for accessing complex molecular architectures. Pyrrolidine (B122466) and pyridine (B92270) moieties are foundational building blocks in organic and medicinal chemistry. nih.gov The future of 4-(pyrrolidin-1-ylmethyl)pyridine in synthesis lies in its potential as a versatile precursor and building block.

Recent advancements, such as the photo-promoted ring contraction of pyridines to yield pyrrolidine derivatives, highlight the innovative strategies being developed to interconvert these heterocyclic systems. nih.gov Such methods could potentially be adapted to modify the pyridine core of this compound, offering new pathways to functionalized pyrrolidines. nih.gov Furthermore, the compound itself can serve as a key intermediate. The pyrrolidine nitrogen can be functionalized, and the pyridine ring can undergo various transformations. For instance, derivatives of this compound could be synthesized for use in creating more complex molecules, such as ligands for metal catalysis or as key components in the assembly of bioactive compounds, similar to how related oxadiazole derivatives containing pyrrolidine rings are constructed. researchgate.net

Advanced Applications in Catalysis and Materials Science

The structural elements of this compound suggest significant potential in the fields of catalysis and advanced materials.

Catalysis: Organocatalysis has become a powerful tool in modern organic synthesis. dntb.gov.ua The structurally similar compound, 4-pyrrolidinylpyridine, where the pyrrolidine ring is directly attached to the pyridine ring, is known to be a highly effective base catalyst, exhibiting greater basicity and catalytic activity than the widely used 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.org Given that this compound also possesses both a basic pyrrolidine nitrogen and a pyridine nitrogen, it is a strong candidate for investigation as an organocatalyst. nih.govdntb.gov.ua Future studies could explore its efficacy in promoting a wide range of organic transformations, such as acylation, silylation, and aldol (B89426) reactions, potentially offering unique reactivity or selectivity due to the flexible methylene (B1212753) linker between the two rings.

Novel Polymeric Materials: Pyridine-containing polymers are of great interest due to their coordination capabilities, pH-responsiveness, and unique electronic properties. Research has demonstrated the synthesis of various polymers incorporating pyridine, such as poly(4-vinylpyridine) block copolymers, which can self-assemble into structured nanomaterials. researchgate.netrsc.org Similarly, pyridine derivatives are used as linkers to create one-dimensional coordination polymers with metal nodes like copper(II) acetate, where the polymer's conformation and packing can be tuned. nih.gov It is conceivable that this compound could be functionalized with a polymerizable group and incorporated as a monomer into novel polymers. The resulting materials could exhibit tailored properties, with the pendant pyrrolidinylmethylpyridine group offering sites for metal coordination, hydrogen bonding, or post-polymerization modification.

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental work has revolutionized the process of chemical discovery and optimization. For a molecule like this compound, this integrated approach is essential for efficiently exploring its potential.

In silico techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and ADMET (absorption, distribution, metabolism, excretion, toxicity) predictions are now routinely used to guide the design of new molecules. mdpi.comresearchgate.netnih.govnih.gov For example, molecular docking studies have been used to predict the binding modes of pyridine-pyrrolidinone derivatives to biological targets like prolyl-tRNA synthetase in Plasmodium falciparum ubaya.ac.id and to identify potential inhibitors for enzymes like cyclooxygenase (COX). researchgate.netnih.gov Similarly, the design of pyridine-based inhibitors for targets such as sterol 14α-demethylase (CYP51) in tuberculosis has been successfully guided by pharmacophore modeling and docking. nih.gov

Future research on this compound would greatly benefit from such a strategy. Computational screening could predict its binding affinity against a wide array of preclinical targets, allowing researchers to prioritize experimental testing. researchgate.netebi.ac.uk By predicting how structural modifications would affect binding or drug-like properties, new derivatives can be rationally designed to enhance potency and selectivity for specific applications, streamlining the discovery process. auctoresonline.orgnih.gov

Exploration of Novel Preclinical Biological Targets and Mechanisms beyond Current Scope

While clinical applications are outside the scope of this discussion, the exploration of novel preclinical biological targets for this compound and its derivatives is a significant future direction, guided by the activities of analogous compounds. The pyridine-pyrrolidine motif is present in many biologically active molecules.

Research on related structures has identified several promising, strictly non-clinical, areas of investigation:

Antimicrobial Activity: Many heterocyclic compounds containing pyridine show potent antimicrobial effects. For instance, pyridine-4-carbohydrazide derivatives have been investigated for their antimycobacterial properties nih.gov, and other pyridine hybrids have shown broad-spectrum antibacterial activity. researchgate.netnih.govnih.gov Derivatives of this compound could be screened against various bacterial strains to identify novel antimicrobial leads.

Kinase Inhibition: Protein kinases are critical targets in cellular signaling, and their inhibition is a major area of research. Pyrrolopyridine and imidazopyridine derivatives have been developed as potent inhibitors of targets like Met kinase and Aurora A kinase. nih.govnih.govnih.govbohrium.com The scaffold of this compound could be elaborated to design new families of kinase inhibitors for preclinical evaluation.

Receptor Antagonism: Pyridine-containing molecules have been successfully developed as antagonists for various receptors. Examples include antagonists for the vanilloid receptor 1 (TRPV1) nih.gov and the mineralocorticoid receptor, where the 1,4-dihydropyridine (B1200194) scaffold has proven effective. mdpi.com This suggests that derivatives of this compound could be evaluated for their ability to modulate the function of various G-protein coupled receptors or ion channels. nih.gov

Transporter Inhibition: The pyrrolidine ring is a key feature in compounds that interact with monoamine transporters. Analogs of pyrovalerone, which contain a 2-pyrrolidinyl-pentanophenone structure, are potent inhibitors of the dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters. nih.gov This precedent suggests that this compound could serve as a foundational structure for developing novel transporter inhibitors for research purposes.

The table below summarizes potential research avenues for this compound based on findings from structurally related compounds.

| Proposed Research Area | Basis for Exploration (Analogous Compound Class) | Potential Preclinical Target/Application | Supporting Reference(s) |

| Organocatalysis | 4-Pyrrolidinylpyridine | Base-catalyzed organic reactions | wikipedia.org |

| Polymer Science | Poly(4-vinylpyridine) | Functional materials with metal-coordination or pH-responsive properties | researchgate.netrsc.org |

| Antimicrobial Agents | Pyridine-carbohydrazides, Pyridine-oxadiazoles | Bacterial enzymes, cell wall synthesis | researchgate.netnih.govnih.gov |

| Kinase Inhibition | Pyrrolopyridine, Imidazopyridine derivatives | Met kinase, Aurora kinases | nih.govnih.govnih.gov |

| Receptor Antagonism | Pyridine and Dihydropyridine derivatives | Vanilloid Receptor 1 (TRPV1), Mineralocorticoid Receptor | nih.govmdpi.com |

| Transporter Inhibition | Pyrovalerone analogs (contain pyrrolidine) | Dopamine Transporter (DAT), Norepinephrine Transporter (NET) | nih.gov |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Pyrrolidin-1-ylmethyl)pyridine under laboratory conditions?

- Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. A validated protocol involves reacting pyrrolidine with 4-pyridylmethyl halides in dichloromethane under basic conditions (e.g., NaOH), followed by purification via column chromatography. Yield optimization requires precise stoichiometric control and inert atmosphere conditions .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Purity is typically assessed using HPLC (≥99% purity threshold) and thin-layer chromatography (TLC). Structural confirmation employs - and -NMR to verify proton environments and carbon frameworks, complemented by high-resolution mass spectrometry (HRMS) for molecular weight validation. X-ray crystallography is recommended for resolving stereochemical ambiguities .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact. Storage should be in airtight containers under inert gas (e.g., argon) at 2–8°C. Spill management requires neutralization with non-reactive absorbents (e.g., vermiculite) and disposal per hazardous waste guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies may arise from stereochemical variations or impurities. Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based assays) and characterize batches via LC-MS to identify trace byproducts. Structural analogs should be compared using X-ray crystallography to confirm regioselectivity .

Q. What strategies optimize reaction conditions for synthesizing this compound with improved yield and selectivity?

- Methodological Answer : Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd/C for hydrogenation). Kinetic studies under varying temperatures (25–80°C) and pressures (1–5 atm) can identify rate-limiting steps. Design of Experiments (DoE) frameworks help isolate critical parameters (e.g., pH, stoichiometry) .

Q. How do surface interactions influence the catalytic activity of this compound in heterogeneous systems?

- Methodological Answer : Use advanced microspectroscopic imaging (e.g., AFM-IR) to map adsorption sites on catalyst surfaces. Probe reactivity via in situ FTIR to monitor intermediate formation. Compare turnover frequencies (TOF) on silica vs. alumina supports to assess substrate-surface binding dynamics .

Q. What analytical approaches address discrepancies in NMR data for this compound analogs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.